SGLT1 Inhibitory Potency of TP0438836 Relative to Clinical Candidate Sotagliflozin
TP0438836 demonstrates a 1.3-fold higher in vitro potency against human SGLT1 compared to the clinical-stage dual SGLT1/2 inhibitor sotagliflozin [1]. While TP0438836 is a dual inhibitor (SGLT1 IC50=28 nM; SGLT2 IC50=7 nM), its SGLT1 potency is slightly superior to sotagliflozin's (SGLT1 IC50=36 nM) [1][2]. This difference, though modest, is relevant for researchers aiming to maximize luminal SGLT1 blockade at a given dose.
| Evidence Dimension | Inhibitory activity against human SGLT1 |
|---|---|
| Target Compound Data | IC50 = 28 nM |
| Comparator Or Baseline | Sotagliflozin: IC50 = 36 nM |
| Quantified Difference | TP0438836 exhibits approximately 1.3-fold greater SGLT1 potency. |
| Conditions | In vitro enzymatic assay on human SGLT1. |
Why This Matters
For researchers focused on SGLT1-mediated effects in the intestine, even a slight increase in potency can be critical for achieving maximal target engagement in preclinical models.
- [1] Kuroda, S., Kobashi, Y., Oi, T., Amada, H., Okumura-Kitajima, L., Io, F., Yamamoto, K., & Kakinuma, H. (2018). Discovery of a potent, low-absorbable sodium-dependent glucose cotransporter 1 (SGLT1) inhibitor (TP0438836) for the treatment of type 2 diabetes. Bioorganic & Medicinal Chemistry Letters, 28(22), 3534-3539. View Source
- [2] ProSciento. (2019). Sotagliflozin Decreases Postprandial Glucose and Insulin by Delaying Intestinal Glucose Absorption. Poster presented at the Endocrine Society Annual Meeting, New Orleans, LA. View Source
